molecular formula C8H8ClNO2 B12479595 Ethanone, 1-(5-chloro-2-hydroxyphenyl)-, oxime, (E)- CAS No. 87974-51-4

Ethanone, 1-(5-chloro-2-hydroxyphenyl)-, oxime, (E)-

Cat. No.: B12479595
CAS No.: 87974-51-4
M. Wt: 185.61 g/mol
InChI Key: HKBDZIHVULROIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-hydroxy-phenyl)-ethanone oxime is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and an oxime functional group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-hydroxy-phenyl)-ethanone oxime typically involves the reaction of 5-chloro-2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(5-Chloro-2-hydroxy-phenyl)-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Chloro-2-hydroxy-phenyl)-ethanone oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential antimicrobial and antioxidant activities, making them useful in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-phenyl)-ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular functions .

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxy-phenyl)-ethanone oxime can be compared with other similar compounds, such as:

    2-Hydroxy-5-chlorobenzophenone: This compound shares the chloro and hydroxyl groups but lacks the oxime functionality.

    Bis(5-chloro-2-hydroxyphenyl)methane: This compound has two phenyl rings with chloro and hydroxyl groups but differs in its overall structure and properties.

Properties

CAS No.

87974-51-4

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-2-(N-hydroxy-C-methylcarbonimidoyl)phenol

InChI

InChI=1S/C8H8ClNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3

InChI Key

HKBDZIHVULROIL-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)Cl)O

solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.